Product packaging for Isobutyl nitrite(Cat. No.:CAS No. 542-56-3)

Isobutyl nitrite

Cat. No.: B1194909
CAS No.: 542-56-3
M. Wt: 103.12 g/mol
InChI Key: APNSGVMLAYLYCT-UHFFFAOYSA-N
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Description

Isobutyl nitrite was extensively used as room odorizers. It is a popular recreational drug.>This compound is a clear colorless to pale yellow liquid. Boiling point 154.4°F (68°C).>This compound is a member of nitrite esters. It derives from an isobutanol.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO2<br>(CH3)2CHCH2NO2<br>C4H9NO2 B1194909 Isobutyl nitrite CAS No. 542-56-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpropyl nitrite
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InChI

InChI=1S/C4H9NO2/c1-4(2)3-7-5-6/h4H,3H2,1-2H3
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InChI Key

APNSGVMLAYLYCT-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CON=O
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Molecular Formula

C4H9NO2, Array
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DSSTOX Substance ID

DTXSID3020750
Record name Isobutyl nitrite
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Molecular Weight

103.12 g/mol
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Physical Description

Isobutyl nitrite is a clear colorless to pale yellow liquid. Boiling point 154.4 °F (68 °C)., Clear colorless to pale yellow liquid; [CAMEO], COLOURLESS LIQUID., Clear colorless to pale yellow liquid.
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Boiling Point

153 °F at 760 mmHg (NTP, 1992), 67 °C, 154.4 °F
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Flash Point

-10 °F (NTP, 1992), -10 °F, -21 °C
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), SLIGHTLY SOLUBLE AND GRADUALLY DECOMPOSED BY WATER; MISCIBLE WITH ALCOHOL, Solubility in water: very poor
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Density

0.87 at 72 °F (NTP, 1992) - Less dense than water; will float, 0.870 AT 22 °C/4 °C, Relative density (water = 1): 0.87, 0.87 at 72 °F
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Vapor Density

greater than 1 (NTP, 1992) (Relative to Air), Relative vapor density (air = 1): 3.56, >1
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Vapor Pressure

10 mmHg at 68 °F ; 17.80 mmHg at 86 °F (NTP, 1992), 10.0 [mmHg], Vapor pressure, kPa at 20 °C: 1.3, 10 mmHg
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Color/Form

COLORLESS LIQUID

CAS No.

542-56-3
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Synthesis and Reaction Pathways of Isobutyl Nitrite

Synthetic Methodologies for Isobutyl Nitrite (B80452)

Alkyl nitrites, including isobutyl nitrite, are typically synthesized through esterification reactions. Alternative approaches also exist for the broader class of alkyl nitrites.

Esterification Reactions for Alkyl Nitrite Synthesis

Esterification is a common and straightforward method for preparing alkyl nitrites from alcohols and nitrous acid nih.govnih.govflybase.org. The general reaction involves an alcohol (ROH) reacting with nitrous acid (HONO) to yield the alkyl nitrite (RONO) and water (H₂O) nih.govnih.gov.

This compound is synthesized by reacting isobutyl alcohol with sodium nitrite in an acidic medium, such as dilute sulfuric acid or concentrated hydrochloric acid wikipedia.orgnih.govfishersci.ca. This reaction is typically performed under chilled conditions, often utilizing an ice bath, to control the reaction and limit decomposition nih.govsigmaaldrich.com.

The process involves the dropwise addition of the acid to a cooled mixture of an aqueous sodium nitrite solution and isobutyl alcohol nih.govnih.govsigmaaldrich.com. During this addition, nitrous acid is intermediately formed in situ nih.govflybase.orgnih.govsigmaaldrich.com. This nitrous acid then reacts with the isobutyl alcohol to form this compound nih.govnih.gov. The resulting this compound, being less dense and slightly soluble in water, typically forms an upper organic layer that can be decanted from the aqueous reaction mixture nih.govnih.govfishersci.ca. A reported yield for this procedure can be as high as 88.2% nih.gov.

Table 1: Typical Reagents and Conditions for this compound Synthesis

ReagentRoleCondition
Isobutyl AlcoholReactant (Alcohol)Typically 99% purity nih.gov
Sodium NitriteNitrite SourceAqueous solution, 99% purity nih.gov
Sulfuric Acid or Hydrochloric AcidAcidic Medium (Catalyst/Nitrous Acid Generator)Dilute sulfuric acid or concentrated HCl wikipedia.orgnih.gov
TemperatureReaction EnvironmentChilled, often 0-10 °C using an ice bath nih.govsigmaaldrich.com

Alternative Synthetic Approaches to Alkyl Nitrites

Beyond the direct esterification with nitrous acid, other methods exist for the synthesis of alkyl nitrites. One such approach is trans-nitrosation, where alcohols react with anhydrous tert-butyl nitrite nih.gov. This method offers a convenient alternative under mild, non-aqueous conditions nih.gov. The efficacy of tert-butyl nitrite in converting alcohols to alkyl nitrites is notable, particularly for primary and secondary alcohols nih.gov.

Another novel and highly selective method involves the treatment of alcohols with a system comprising triphenylphosphine (B44618), 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), and tetrabutylammonium (B224687) nitrite in acetonitrile (B52724) fishersci.ca. This method is particularly selective for primary alcohols, even in the presence of secondary and tertiary alcohols, and proceeds under mild and neutral conditions fishersci.ca. Furthermore, alkyl nitrites can be prepared using trichloroisocyanuric acid in combination with triphenylphosphine and silver nitrite wikipedia.org.

Degradation and Decomposition Pathways of this compound

This compound, like other alkyl nitrites, is known to undergo degradation and decomposition, particularly in the presence of water or light.

Hydrolytic Decomposition Mechanisms in Aqueous Solutions

This compound is generally regarded to undergo hydrolytic decomposition wikipedia.orgwikipedia.orgfishersci.fi. This process yields nitrite and isobutyl alcohol wikipedia.orgwikipedia.orgfishersci.fivedantu.comwikipedia.org. The degradation of alkyl nitrites, including this compound, is influenced by factors such as temperature and pH vedantu.comfishersci.cacenmed.com. Higher temperatures and more acidic conditions accelerate the rate of this hydrolytic reaction vedantu.com. The hydrolysis of alkyl nitrites in acidic media is significantly faster than the acid hydrolysis of typical esters, with the released nitrous acid capable of autocatalysis cenmed.com. This reversible reaction involves the hydrolysis of the alkyl nitrite to the parent alcohol and nitrous acid fishersci.cacenmed.com.

Formation of Isobutyl Alcohol and Nitrite

The primary products of this compound's hydrolytic decomposition are isobutyl alcohol and nitrite wikipedia.orgwikipedia.orgfishersci.fivedantu.comwikipedia.org. Research findings indicate that this compound rapidly decomposes into isobutyl alcohol in aqueous and biological matrices, often in less than 10 minutes wikipedia.org. For instance, in human urine and whole-blood matrices spiked with this compound (10 nmol/mL), the formation of isobutyl alcohol was rapid, occurring in less than 10 minutes wikipedia.org.

Studies have shown that when this compound-spiked solutions, such as coffee, are stored, the this compound level decreases rapidly, with isobutyl alcohol being produced in an almost 90% molar yield vedantu.com. Nitrite production reaches a maximum recovery, which then gradually diminishes vedantu.com. In addition to hydrolysis, this compound can undergo spontaneous decomposition under normal room light, leading to the generation of nitric oxide wikipedia.org.

Table 2: Products of this compound Hydrolysis

ReactantPrimary ProductsConditions Favoring Hydrolysis
This compoundIsobutyl Alcohol, NitriteAqueous solutions, acidic pH, higher temperatures wikipedia.orgvedantu.comwikipedia.org
This compoundNitric OxideSpontaneous decomposition under light wikipedia.org
Influence of Temperature and pH on Hydrolysis Kinetics

This compound undergoes decomposition in aqueous solutions, yielding isobutyl alcohol and nitrite. researchgate.net The rate of this hydrolytic reaction is significantly influenced by environmental conditions, accelerating under higher temperatures and more acidic pH levels. researchgate.net Conversely, this compound can also be generated through the esterification of isobutyl alcohol with nitrite when the pH is below 5. researchgate.net

Subsequent Oxidation to Nitrate (B79036) and Potential Cyanide Formation under Acidic Conditions

Following hydrolysis, the nitrite produced from this compound can undergo subsequent oxidation to nitrate. researchgate.net Research has shown that in solutions such as coffee, this compound hydrolysis leads to the formation of isobutyl alcohol and nitric acid, which is then oxidized to nitrate. researchgate.net Under acidic conditions, particularly below pH 6, the addition of nitrite in a coffee solution can also lead to the formation of cyanide through the nonspecific oxidation of organic compounds. researchgate.net In one study, cyanide levels reached approximately 0.26% molar recovery after 14 days when an this compound-spiked coffee solution was stored at 4°C. researchgate.net

The molar recovery of products from this compound decomposition in a coffee solution over time is summarized below:

ProductInitial Molar Yield (Approx.)Peak Molar RecoveryRecovery at Day 14 (Approx.)
Isobutyl AlcoholRapid, almost 90%N/AN/A
NitriteN/A40% (Day 1)Gradually disappeared
NitrateN/A60% (Plateau)N/A
CyanideN/AN/A0.26%

Homolytic Cleavage and Radical Formation

This compound is prone to homolytic cleavage, a process involving the symmetrical breaking of the oxygen-nitrogen (O-N) bond. iarc.frwikipedia.orgnih.goviarc.fr This bond is notably weak, typically ranging from 40 to 50 kcal·mol⁻¹. wikipedia.org This cleavage is a key step in reactions such as the Barton reaction, where it is often photochemically induced. wikipedia.org

The homolytic cleavage of this compound results in the generation of two distinct radical species: nitric oxide (NO) and isobutoxyl radicals. iarc.frnih.goviarc.fr The nitric oxide radical is associated with vasodilating effects, while the isobutoxyl radical may initiate peroxidation reactions. iarc.frnih.goviarc.fr

In addition to homolytic cleavage, nitric oxide can also be produced from this compound through metabolic reduction pathways. iarc.frnih.goviarc.fr This reductive process is hypothesized to also yield the isobutoxyl anion, which is then readily protonated to form isobutyl alcohol. iarc.frnih.goviarc.fr Studies have demonstrated that xanthine (B1682287) oxidase, derived from bovine milk, can catalyze the in vitro reduction of this compound to nitric oxide under anaerobic conditions in the presence of xanthine. iarc.frnih.goviarc.fr This reaction follows Michaelis-Menten kinetics, with a molar ratio of nitric oxide production to urate production of 2:1. iarc.frnih.goviarc.fr Furthermore, bovine vascular subfractions exhibit significant catalytic activity for nitric oxide generation, which is sensitive to heating and irradiation, suggesting an enzymatic conversion mechanism in vascular smooth muscle. iarc.frnih.goviarc.fr

Spontaneous Decomposition in Air and Light

This compound is inherently unstable and undergoes rapid degradation when exposed to air and water. iarc.fr Consistent with this, it has been observed to spontaneously decompose in air under normal room light conditions. iarc.frnih.goviarc.fr For instance, this compound diluted in air at concentrations up to 900 ppm was shown to generate approximately 115 ppm of nitric oxide upon spontaneous decomposition under normal room light. iarc.frnih.goviarc.fr The decomposition products of alkyl nitrites generally include oxides of nitrogen, water, the corresponding alcohol, and polymerization products of the aldehyde. wikipedia.org Due to its sensitivity to light and air, this compound is typically stored in amber-colored vials to minimize light exposure and maintain its efficacy and safety. solubilityofthings.com

Stability in Biological Matrices (Blood and Urine)

This compound undergoes rapid metabolism in biological matrices such as blood and urine. nih.govnih.gov In an in vitro study, the formation of isobutyl alcohol from this compound occurred rapidly, within less than 10 minutes, in human urine and whole-blood matrices spiked with this compound (10 nmol/mL). nih.gov In human studies, this compound was not detected in blood samples after a 2-minute inhalation exposure; however, isobutyl alcohol was present, with concentrations ranging from 0.35–0.75 μg/mL at time zero, declining to 0.06–0.10 μg/mL after 10 minutes. nih.gov This indicates that this compound undergoes hydrolytic decomposition in humans, primarily yielding nitrite and isobutyl alcohol. nih.gov In rats, rapid systemic absorption and elimination of this compound have been observed, with a short half-life of approximately 1 minute, irrespective of the administration route. nih.gov

Thermal Decomposition and Product Characterization (comparative to Isopropyl Nitrate)

This compound can undergo decomposition through various pathways, including both hydrolytic and homolytic cleavage. Hydrolytic cleavage of this compound in aqueous solutions yields nitrite and isobutyl alcohol. fishersci.cafishersci.nowikipedia.orgcenmed.comnih.gov The rate of this hydrolysis is accelerated under higher temperatures and more acidic conditions. wikipedia.orgcenmed.comnih.gov In complex matrices like coffee solutions, hydrolysis of this compound can lead to the production of isobutyl alcohol in high molar yields (approximately 90%), with subsequent formation of nitrite and nitrate (NO₃⁻, PubChem CID: 943). wikipedia.orgcenmed.comnih.gov Under specific acidic conditions, non-specific oxidation of organic compounds can even lead to the formation of cyanide (CN⁻, PubChem CID: 5975) as a minor decomposition product. wikipedia.orgcenmed.comnih.gov

Homolytic cleavage of this compound results in the formation of nitric oxide (NO, PubChem CID: 145068) and isobutoxyl radicals. fishersci.no Studies have shown that this compound, even when diluted in air, can undergo spontaneous decomposition under normal room light, leading to the generation of nitric oxide. fishersci.no

In comparison, isopropyl nitrate (C₃H₇NO₃, PubChem CID: 15575), an alkyl nitrate, exhibits different decomposition characteristics. While both are organic nitrogen compounds, nitrates generally decompose by different mechanisms than nitrites. Isopropyl nitrate is a flammable liquid that, upon combustion, produces toxic oxides of nitrogen. fishersci.se Research indicates that the unimolecular hydrolysis mechanism of isobutyl nitrate (a distinct compound from this compound) and isopropyl nitrate can show similar kinetics, involving acid catalysis and a 1,2-hydride shift rearrangement to a more stable carbocation intermediate. nih.gov However, direct comparative data on the detailed thermal decomposition products and mechanisms of this compound versus isopropyl nitrate are limited in the provided context, beyond their general decomposition into nitrogen oxides. Alkyl nitrites are known to be less stable than alkyl nitrates.

Table 1: Key Decomposition Products of this compound

Decomposition PathwayPrimary ProductsSecondary Products (under specific conditions)
Hydrolytic CleavageIsobutyl alcohol, NitriteNitrate, Cyanide (acidic conditions with organics)
Homolytic CleavageNitric oxide, Isobutoxyl radical-

Role as a Reagent in Organic Transformations

Alkyl nitrites, including this compound, are versatile and valuable reagents in organic synthesis. They serve as efficient sources of nitric oxide (NO), and are utilized for various transformations such as diazotization, nitration, and oxidation reactions. nih.govresearchgate.net

This compound is a potent nitrosating agent, capable of facilitating nitrosation reactions across a broad pH range, including acidic, neutral, and basic conditions, particularly in the presence of phosphate (B84403) ions. americanelements.com The kinetics of these reactions are typically first-order with respect to both this compound and the amine substrate. americanelements.com In aqueous acidic solutions, the nitrosation mechanism often involves the initial hydrolysis of the alkyl nitrite to generate nitrous acid, which then acts as the active nitrosating species. nih.govidrblab.net However, under alkaline or neutral conditions (pH > 6), and especially with powerful nucleophiles like thiols (e.g., cysteine, C₃H₇NO₂S, PubChem CID: 5862), direct electrophilic nitrosation by the alkyl nitrite molecule itself at the sulfur site can occur, forming S-nitrosothiols like S-nitrosocysteine (C₃H₆N₂O₃S, PubChem CID: 9793848). nih.gov Nitrosation of primary amines by alkyl nitrites can lead to diazonium cations, while secondary amines yield stable nitrosamines. nih.gov The specific reaction mechanism can be significantly influenced by the solvent used. idrblab.net

Alkyl nitrites play a crucial role in modified Sandmeyer reactions, providing an alternative pathway for the functionalization of aromatic compounds. fishersci.ptnih.gov In this context, an alkyl nitrite reacts with an aromatic amine in a halogenated solvent. This interaction generates a radical aromatic species, which subsequently abstracts a halogen atom from the solvent. fishersci.pt For instance, diiodomethane (B129776) is employed for the synthesis of aryl iodides, while bromoform (B151600) is the solvent of choice for preparing aryl bromides. fishersci.pt This approach offers a convenient method for introducing halogen substituents into aromatic systems.

This compound, as a representative alkyl nitrite, is employed in various arylation and nitration processes in organic chemistry. nih.gov Alkyl nitrites serve as effective nitrating agents by virtue of their ability to act as efficient sources of nitric oxide (NO) or nitrosonium ions (NO⁺). nih.govresearchgate.net These reagents can facilitate the introduction of nitro groups onto organic substrates, contributing to the synthesis of diverse nitro compounds. While the specific details of this compound's direct application in arylation are less explicitly detailed than its role as a nitrosating or nitrating agent, its general classification as a valuable reagent for generating reactive nitrogen species implies its utility in such transformations.

This compound can function as an oxidizing agent in organic synthesis. fishersci.co.ukthegoodscentscompany.comwikipedia.orgfishersci.atnih.govresearchgate.net This oxidative capacity stems from its ability to release reactive nitrogen species. For example, alkyl nitrites, including isopropyl nitrite, are known to induce the oxidation of oxyhemoglobin, converting iron(II) to iron(III) and thus affecting oxygen transport. nih.gov This highlights a general oxidative property of nitrite esters. In synthetic applications, alkyl nitrites like tert-butyl nitrite have been utilized as oxidants in multi-component reactions, such as the synthesis of α-trifluoromethylated ethanone (B97240) oximes from aryl-substituted ethylenes and the Langlois reagent, where the nitrite acts as both an oxidant and an oxime source. nih.gov

This compound is a key reagent for the synthesis of oximes, particularly from compounds containing active methylene (B1212753) or methyl groups. fishersci.nowikipedia.org The reaction typically proceeds in the presence of an acid, such as hydrochloric acid gas or concentrated hydrochloric acid, when targeting active methylene compounds. fishersci.no For reactive methyl groups, a base, such as a sodium alkoxide, is generally required. fishersci.no A notable example includes the reaction of butyl nitrite with ethyl methyl ketone (C₄H₈O, PubChem CID: 6569) in the presence of a small amount of HCl to yield 2,3-butanedione (B143835) monoxime (C₄H₇NO₂, PubChem CID: 6409633). fishersci.no Similarly, acetophenone (B1666503) (C₈H₈O, PubChem CID: 7410) can react with butyl nitrite and sodium ethoxide to form phenylglyoxal-2-oxime (isonitrosoacetophenone). fishersci.no Alkyl nitrites like isoamyl nitrite and tert-butyl nitrite are also used in the synthesis of isoxazoles from aldoximes and alkynes, demonstrating their broader utility in constructing nitrogen-containing heterocycles. fishersci.ptuni.lu

Table 2: this compound in Oxime Formation

Reactant TypeExample ReactantConditionsProduct Type
Active MethyleneEthyl methyl ketoneHCl (acidic)Oxime (e.g., 2,3-butanedione monoxime)
Active MethylAcetophenoneSodium alkoxide (basic)Oxime (e.g., phenylglyoxal-2-oxime)

Photochemistry and Atmospheric Reactions of Organic Nitrates (comparative to this compound)

Organic nitrates (RONO₂) and organic nitrites (RONO), such as this compound, are distinct classes of compounds with different photochemical behaviors and atmospheric impacts. While both are nitrogen-containing organic species, their photolysis mechanisms and primary products differ, leading to varied roles in the atmosphere. Organic nitrates (RONO₂) are generally formed from the oxidation of volatile organic compounds (VOCs) in the presence of NOx, serving as temporary reservoirs for reactive nitrogen core.ac.ukpublish.csiro.au. Their photolysis typically releases nitrogen dioxide (NO₂) and an alkoxy radical publish.csiro.au. In contrast, alkyl nitrites (RONO) primarily undergo homolytic cleavage of the O-N bond, releasing nitric oxide (NO) and an alkoxy radical wikipedia.orgnih.gov.

Gas-Phase Photolysis Mechanisms

The gas-phase photolysis of this compound, like other alkyl nitrites, is initiated by the absorption of near-ultraviolet (UV) radiation. This absorption leads to the homolytic cleavage of the O-N bond, producing an alkoxy radical and nitric oxide (NO). wikipedia.orgnih.govepa.gov

The primary photolysis reaction can be represented as:

R-O-N=O (this compound) + hν → R-O• (Isobutoxyl Radical) + •NO (Nitric Oxide) wikipedia.orgnih.govepa.gov

For this compound, this yields the isobutoxyl radical and nitric oxide. epa.gov Subsequent reactions of the isobutoxyl radical can lead to the formation of aldehydic species. nih.gov For instance, the isobutoxyl radical can isomerize or decompose, potentially forming products like acetone (B3395972) or formaldehyde (B43269), depending on the specific reaction pathways. acs.org

Further reactions of the initially formed products contribute to secondary radical formation. For example, nitric oxide (NO) can react with peroxy radicals, which are often formed in the atmosphere, to regenerate nitrogen dioxide (NO₂). The alkoxy radicals can also react with oxygen or undergo unimolecular decomposition. nih.govacs.org

The distinct gas-phase photolysis products of alkyl nitrites (NO) versus organic nitrates (NO₂) are summarized in the table below:

Compound ClassRepresentative CompoundPrimary Photolysis Product (Nitrogen-containing)
Alkyl NitriteThis compoundNitric Oxide (NO) wikipedia.orgnih.govepa.gov
Organic NitrateAlkyl NitrateNitrogen Dioxide (NO₂) publish.csiro.au

Aqueous-Phase Photolysis and HONO Formation

While significant research has focused on the aqueous-phase photolysis of organic nitrates (RONO₂), which are known to directly form nitrous acid (HONO) researchgate.netcopernicus.orgcopernicus.org, studies specifically on the aqueous-phase photolysis of this compound (RONO) are less common.

However, investigations into the condensed-phase photochemistry of primary alkyl nitrites, including this compound, on surfaces like water-ice have been conducted. These studies observed that the photolysis of this compound co-deposited with water showed no change in the identity of the photoproducts compared to neat deposition. nih.gov The observed products included an alkoxy radical, nitric oxide (NO), nitroxyl (B88944) (HNO), and an aldehydic species. nih.gov Additionally, nitrous oxide (N₂O) was observed to form from the self-reaction of nitroxyl (HNO). nih.gov This suggests that while the environment changes, the fundamental homolytic cleavage mechanism for this compound persists, leading to similar radical products as in the gas phase, and distinct from the HONO formation observed for organic nitrates. nih.gov

This distinction is critical:

This compound (RONO): Aqueous/condensed-phase photolysis primarily yields NO, alkoxy radicals, and secondary products like HNO and N₂O. nih.gov

Organic Nitrates (RONO₂): Aqueous-phase photolysis leads primarily to the direct formation of HONO. researchgate.netcopernicus.orgcopernicus.org

Influence on Atmospheric NOx Cycling and Secondary Organic Aerosol Formation

This compound's photochemistry directly impacts atmospheric NOx cycling and can indirectly influence secondary organic aerosol (SOA) formation.

The photolysis of this compound releases nitric oxide (NO) into the atmosphere. epa.gov NO is a key component of the NOx cycle (NO + NO₂), which plays a central role in tropospheric ozone (O₃) formation. The release of NO can lead to the production of NO₂ through reactions with peroxy radicals (RO₂), and subsequent photolysis of NO₂ drives O₃ formation. nih.gov Alkyl nitrites are recognized as atmospheric sources of NO and various aldehydes. nih.gov

The alkoxy radicals generated from this compound photolysis can undergo further reactions, including decomposition or reaction with oxygen, to form carbonyl compounds (aldehydes or ketones). For instance, isobutoxyl radicals can lead to products like formaldehyde or acetone. acs.org These carbonyl compounds are volatile organic compounds (VOCs) that can participate in subsequent atmospheric oxidation processes, contributing to the formation of secondary organic aerosols (SOA). While this compound itself is not typically a direct precursor to SOA, its photolysis products, particularly the reactive alkoxy radicals and resulting carbonyls, can serve as precursors for SOA formation. nih.gov

The formation of nitrous oxide (N₂O) from the cold surface processing of alkyl nitrites, including this compound, also highlights their potential as environmental sources of this greenhouse gas. nih.gov

Advanced Analytical Methodologies for Isobutyl Nitrite and Its Metabolites

Spectroscopic Characterization

Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) and Raman spectroscopy, are indispensable for the detailed analysis of isobutyl nitrite (B80452). They offer a powerful means to elucidate molecular structure, identify functional groups, and assess the presence of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Impurity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both Hydrogen-1 (H-1) and Carbon-13 (C-13) NMR, serves as a primary tool for the assessment of isobutyl nitrite purity and the identification of contaminants. Studies have utilized these techniques to analyze samples purported to be pure this compound, revealing the consistent presence of the compound alongside various unidentified impurities. For instance, isobutanol, a decomposition product of this compound, has been identified as a common impurity in such samples. mdpi.commdpi.comnih.gov The presence of additional, unlabeled compounds in all tested samples, despite claims of purity, highlights the utility of NMR in quality control. mdpi.comresearchgate.net

H-1 NMR spectroscopy provides detailed information about the hydrogen environments within the this compound molecule. The spectrum exhibits characteristic peaks and splitting patterns corresponding to the functional groups present. mdpi.com For this compound (structure: (CH₃)₂CH-CH₂-O-N=O), distinct proton environments are expected:

Methyl protons ((CH₃)₂): These six equivalent protons typically appear as a doublet due to coupling with the adjacent methine proton.

Methine proton (CH): This single proton is coupled to both the methyl protons and the methylene (B1212753) protons, resulting in a complex multiplet, often appearing as a septet or more complex pattern.

Methylene protons (CH₂): These two protons, adjacent to the oxygen atom, are typically observed as a doublet or triplet of doublets, depending on their coupling to the methine proton.

The chemical shifts of these protons are influenced by their electronic environment. Protons adjacent to electronegative atoms like oxygen are deshielded and resonate at higher chemical shift values (downfield). chemistrysteps.com For this compound, the methylene protons (CH₂) directly bonded to the oxygen of the nitrite group are expected to show a significant downfield shift compared to the methyl and methine protons in the alkyl chain. mnstate.edu Discrepancies between pure this compound and impure samples have been notably observed in the 1.4 to 3.3 ppm region of the H-1 NMR spectrum, suggesting the presence of contaminants in the alkyl region. mdpi.com

Table 1: Expected H-1 NMR Characteristics for this compound

Proton EnvironmentNumber of ProtonsExpected Chemical Shift Range (δ, ppm)Expected Splitting Pattern
(CH₃)₂60.9 - 1.0Doublet
CH11.5 - 2.5Multiplet
CH₂-O23.5 - 4.5Doublet or Triplet of Doublets

C-13 NMR spectroscopy complements H-1 NMR by providing information about the carbon skeleton of this compound. slideshare.net Each chemically distinct carbon atom in the molecule produces a unique signal, allowing for the determination of the number of different carbon environments. cognitoedu.org For this compound, three distinct carbon environments are anticipated: the methyl carbons ((CH₃)₂), the methine carbon (CH), and the methylene carbon (CH₂). The chemical shifts in C-13 NMR span a much wider range (0-250 ppm) than H-1 NMR, which aids in distinguishing individual carbon signals. slideshare.net

The position of each carbon signal (chemical shift) is indicative of its electronic environment and connectivity to functional groups. cognitoedu.orglibretexts.org The methylene carbon directly attached to the oxygen of the nitrite group is expected to be significantly deshielded and resonate at a higher chemical shift compared to the methyl and methine carbons. libretexts.org C-13 NMR analysis has been successfully employed to confirm the presence of this compound and to identify impurities, such as isobutanol, by comparing sample spectra to that of a pure control. mdpi.commdpi.comresearchgate.net

Table 2: Expected C-13 NMR Characteristics for this compound

Carbon EnvironmentExpected Chemical Shift Range (δ, ppm)
(CH₃)₂20 - 30
CH25 - 40
CH₂-O60 - 80

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for vibrational analysis, providing insights into the functional groups and molecular conformations of this compound. upi.eduvscht.czagr.hr These methods detect specific molecular vibrations (stretching, bending) that are characteristic of particular chemical bonds and functional groups. vscht.czspectroscopyonline.com

The -ONO₂ (nitrite) chromophore is a key functional group in this compound, and its characteristic vibrations are readily observed using IR and Raman spectroscopy. The O-N=O group exhibits strong absorption bands in specific regions of the infrared spectrum. researchgate.net These include:

N=O stretching frequency: Typically observed around 1650 cm⁻¹. researchgate.net

N-O stretching frequency: Appears around 800 cm⁻¹. researchgate.net

O-N=O bending frequency: Found around 600 cm⁻¹. researchgate.net

Similar to other alkyl nitrites, the frequency of the symmetric NO₂ stretch tends to remain relatively constant, while the asymmetric stretch may shift to lower frequencies with increasing alpha-carbon substitution. researchgate.netnih.gov The assignments of these vibrational modes, particularly those involving the photochemically relevant -ONO₂ chromophore, align well with previous infrared studies. researchgate.netnih.govaip.orgarxiv.org

Table 3: Characteristic Vibrational Frequencies of the -ONO₂ Chromophore in this compound

Vibrational ModeExpected Frequency (cm⁻¹)Spectroscopic Method
N=O Stretching~1650IR, Raman
N-O Stretching~800IR, Raman
O-N=O Bending~600IR, Raman

IR and Raman spectroscopy are crucial for investigating the conformational analysis of this compound in condensed phases. Alkyl nitrites, including this compound, are known to exist as mixtures of rotational conformers (e.g., cis and trans isomers) in various states of aggregation, including the gas phase, liquid phase, and solid (condensed) phase. researchgate.netnih.gov

For this compound, both cis and trans rotational conformers have been observed in gas phase infrared spectra and condensed phase Raman and infrared spectra. nih.gov Theoretical calculations have indicated that for this compound, the cis-trans geometry is the most stable conformer. This specific conformation is defined as cis with respect to the C-O-N=O dihedral angle and trans with respect to the C-C-O-N dihedral angle. nih.gov The presence and relative abundance of these conformers can be identified and studied by analyzing the changes in characteristic vibrational bands, particularly the intense N=O stretching modes, which may exhibit different frequencies for each conformer. researchgate.netaip.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed for the detection of this compound, which exhibits characteristic absorption in the UV region. vedantu.comwikipedia.orgflybase.org The UV spectra of various alkyl nitrites, including this compound, are generally similar. wikipedia.org It is important to note that the mixing of alkyl nitrites with alcohols can lead to chemical reactions, which may influence the observed UV spectrum. wikipedia.org Furthermore, in the analysis of related compounds like inorganic nitrite and nitrate (B79036), their absorption spectra can overlap significantly in the UV region, often necessitating advanced computational methods, such as machine learning, for their simultaneous determination. wikipedia.org

Chromatographic Techniques

Chromatographic techniques are widely recognized as the most reliable methods for the analysis of volatile compounds such as this compound. suprabank.orgnih.gov

Gas Chromatography (GC) serves as a primary and highly reliable method for the analysis of volatile this compound. suprabank.orgnih.gov Historically, gas-liquid chromatographic analysis has been used to determine the purity of commercially available this compound, with reported purities as low as 63%, indicating the presence of impurities, often including isobutyl alcohol, a degradation product. vedantu.comnih.gov GC is also instrumental in detecting these degradation products. nih.gov

Headspace Gas Chromatography (HS-GC) is particularly well-suited for the analysis of volatile substances like this compound. nih.gov This technique is routinely applied for the detection and quantification of alkyl nitrites in various sample matrices, including commercial liquids, human blood, and urine. suprabank.orgnih.gov The effectiveness of HS-GC for volatile analysis is attributed to the equilibrium established between the volatile analytes in the liquid phase and the gaseous headspace, with detection sensitivity influenced by partition coefficients and matrix effects. nih.gov For instance, HS-GC has been utilized in forensic investigations to detect this compound and related compounds in adulterated coffee drinks. nih.gov

When coupled with Gas Chromatography, Flame Ionization Detection (FID) and Electron Capture Detection (ECD) are considered reliable detection methods for this compound. suprabank.orgnih.gov

Flame Ionization Detection (FID): FID is a destructive detector that measures ions formed during the combustion of analytes in an air-hydrogen flame. It is highly sensitive to a wide range of organic compounds, particularly hydrocarbons, and is not significantly affected by common background chemicals like water or carbon dioxide. GC-FID has been used for comparative analysis of alkyl nitrites and their corresponding alcohols in commercially available products.

Electron Capture Detection (ECD): ECD is a selective and non-destructive detector that is exceptionally sensitive for the trace-level detection of compounds containing electronegative functional groups, such as halogens, nitriles, and nitrates. It operates by measuring the decrease in current caused by the capture of electrons by these electronegative analytes.

The limits of detection for GC methods utilizing FID or ECD for this compound typically range from 0.001 to 0.060 µg/mL. suprabank.orgnih.gov

Table 1: Representative Detection Limits for this compound Analysis by GC-FID and GC-ECD

Assay ProcedureSample MatrixLimit of Detection (µg/mL)DetectorReference
GC-FID with headspace injectionBlood and commercial liquids0.05FIDVogt et al. (2015) suprabank.org
GC-FID with headspace injection, in addition to cryogenic oven trappingHuman blood0.01FIDWatanabe-Suzuki et al. (2003) suprabank.org
GC-FID with headspace injection, in addition to cryogenic oven trappingHuman urine0.005FIDWatanabe-Suzuki et al. (2003) suprabank.org
GC-ECDRat and human blood samples0.001ECDKielbasa et al. (1999) suprabank.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool for both the identification and quantification of this compound and its related compounds. nih.gov This technique combines the separation capabilities of GC with the qualitative and quantitative analytical power of mass spectrometry. Headspace GC-MS (HS-GC/MS) is recognized as a fast and efficient method for identifying alkyl nitrites and their degradation products.

Research findings using HS-GC/MS have shown the presence of alkyl nitrites, their precursor alcohols (such as isobutyl alcohol), and various other degradation products in seized samples. For example, GC-EI/MS (Electron Ionization Mass Spectrometry) has been employed for the analysis of this compound in adulterated coffee drinks. suprabank.org Furthermore, predicted GC-MS spectra for this compound are available, aiding in its identification. For the analysis of inorganic nitrite, a metabolite of this compound, GC-MS methods have been developed that allow for quantification in biological fluids, such as urine, saliva, and hemolysates, without prior derivatization. This is achieved by selected ion monitoring of specific mass-to-charge (m/z) ratios, such as m/z 46 for nitrite and m/z 47 for an internal standard like ¹⁵N-labeled nitrite.

While Gas Chromatography is generally preferred for the analysis of volatile this compound, Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), has also been mentioned as an analytical method. wikipedia.org LC techniques are more commonly applied for the analysis of less volatile compounds or metabolites. For instance, anion exchange high-pressure liquid chromatography has been utilized to investigate the transformation of alkyl nitrites in biological matrices, enabling the detection of degradation products such as alcohols, nitrite, and nitrate. nih.gov

Liquid Chromatography (LC)

LC-Mass Spectrometry (LC-MS)

While this compound itself, being volatile, is often analyzed by gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS) and its tandem variant (LC-MS/MS) are particularly valuable for the detection and quantification of its less volatile metabolites, such as nitrite and nitrate, in complex biological matrices nih.govnih.govnih.govenergy.gov. LC-MS/MS offers high sensitivity, specificity, and quantitative accuracy for biological specimens, although matrix effects from components like sugars and proteins can influence accurate quantification energy.gov.

For instance, an LC-MS/MS method has been developed for nitrite detection in human plasma. This method involves protein removal via ultrafiltration and subsequent conversion of nitrite to S-nitrosoglutathione for detection. This approach demonstrated a low limit of detection (LOD) of 1 fmol and a limit of quantification (LOQ) of 5 nM for nitrite within a human plasma range of 0 nM to 2000 nM. The method also exhibited high accuracy, with recovery rates between 91.7% and 107.6%, significantly enhanced by the use of an internal standard isotope marker which improved the relative matrix effect by nearly 21% energy.gov. Furthermore, online solid-phase extraction (SPE) combined with LC-MS/MS has been utilized for examining nitrite and nitrate content in urinary and fecal excretions after derivatization with 2,3-diaminonaphthalene (B165487) (DAN), achieving LOQs of 1 nM for 15NO2- and 10 nM for 15NO3-, with matrix effects ranging from -2.3% to 9.5% for urine and 0% to 8.0% for feces energy.gov.

Ion Chromatography for Nitrite and Nitrate Detection

Ion chromatography (IC) is a robust and widely applied technique for the qualitative and quantitative determination of nitrite and nitrate, which are key decomposition products of this compound nih.govnih.govepa.govfishersci.nowikipedia.orgnih.govnih.gov. This method is particularly advantageous due to its precision, accuracy, and the capability for simultaneous detection of both anions energy.govwikipedia.org.

IC systems typically employ ion-exchanging resins as stationary phases and conductivity detection, which provides a broad linear dynamic signal range of five orders of magnitude, surpassing many spectroscopic techniques wikipedia.org. For instance, a Dionex IonPac AS 19 anion analytical column with a 16 mM NaOH solution as eluent has been used for nitrate content measurement in culture media epa.gov. The development of elution automatic generators has further enhanced IC methods by allowing online generation of the required elution concentration from deionized water, thereby minimizing manual configuration errors, improving reproducibility, and reducing environmental impact energy.gov.

Methods for nitrite and nitrate detection in water samples using IC have reported detection limits ranging from 0.01 to 1 mg/L (ppm) nih.gov. For instance, an IC method for nitrite in pharmaceutical manufacturing water achieved a linear range of 0.10 μg/L (LOQ) to 0.60 μg/L, with a linear and accurate response nih.gov.

Capillary Electrophoresis

Capillary electrophoresis (CE) is another analytical technique employed for the detection of this compound and its related compounds, including its decomposition products like isobutyl alcohol, nitrite, and nitrate nih.govnih.govepa.govflybase.org. CE offers a distinct advantage in separating and analyzing small ions and molecules due to its high separation efficiency and low sample volume requirements uni.lu.

In one study, CE was utilized to examine the detectability of this compound and related compounds in an adulterated coffee drink. The method employed a fused-silica capillary column (75 μm i.d. × 60 cm) with a 5 mM sodium chromate (B82759) (pH 8.0) buffer containing 0.5 mM CIA-Pak anion-BT. Detection was performed by indirect ultraviolet absorption at 254 nm, with the column temperature maintained at 25 °C and a voltage of 20 kV with a negative power supply uni.lu. The quantification limit for cyanide, a related compound investigated in the same study, was approximately 0.05 nmol uni.lu. For nitrite, a developed CE methodology demonstrated a satisfactory linear behavior in the concentration range of 20 to 80 µmol/L with a correlation coefficient (R²) of 0.999, and an LOD of 1.3 µmol/L nih.gov.

Method Validation and Quantification Limits

Method validation is a critical step in analytical chemistry, ensuring that a method is suitable for its intended purpose. Key parameters evaluated include limits of detection (LOD), limits of quantification (LOQ), linearity, precision, and accuracy.

Limits of Detection (LOD) and Quantification (LOQ) in Various Matrices

The LOD represents the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These limits vary significantly depending on the analytical technique and the matrix being analyzed.

For this compound and its decomposition products, reported LODs and LOQs in different matrices are summarized below:

AnalyteMatrixMethodLODLOQReference
This compoundAqueous solutionHeadspace GC/MS0.01 µg/mL0.05 µg/mL nih.gov
This compoundBloodHeadspace GC/MS0.05 µg/mL0.1 µg/mL nih.gov
This compoundVarious (general)GC-FID/ECD0.001–0.060 µg/mLNot specified
Isobutyl alcoholWhole bloodHeadspace Capillary GC with Cryogenic Oven Trapping10 ng/mLNot specified
Isobutyl alcoholUrineHeadspace Capillary GC with Cryogenic Oven Trapping5 ng/mLNot specified
NitriteHuman plasmaLC-MS/MS1 fmol5 nM energy.gov
NitriteWaterSpectrophotometric (ISO 6777/1)0.005–0.01 mg/LNot specified nih.gov
NitriteWater (process/purified)ICNot specified0.10 µg/L nih.gov
NitriteWaterCE1.3 µmol/LNot specified nih.gov
NitriteExcipients/ChemicalsHS-GC-MSNot specified0.05 mg/kg (0.05 ppm)

Linearity, Precision, and Accuracy

Method validation also encompasses linearity, precision, and accuracy to ensure the reliability of quantitative measurements.

Linearity: This refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. For isobutyl alcohol and other alkyl alcohols, calibration curves in human whole blood and urine have shown good linearity. For nitrite, an HS-GC-MS method demonstrated linearity with correlation coefficients (r) between 0.999 and 1.000 for concentrations ranging from 0.05 to 2.5 ppm. Another IC method for nitrite showed linearity in the range of 0.10 µg/L (LOQ) to 0.60 µg/L nih.gov. A CE method for nitrite showed satisfactory linear behavior with R² = 0.999 in the range of 20 to 80 µmol/L nih.gov.

Precision: This describes the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. For GC-MS analysis of this compound, intra- and inter-day precision were within 15% for most concentrations and within 20% for the lower limit of quantification (LLOQ) nih.gov. For alkyl alcohols in whole blood and urine, precision has been tested to confirm method reliability. For nitrite, an HS-GC-MS method showed good precision with low relative standard deviation (RSD) values at a pH around 3. An IC method for nitrite demonstrated system precision with a %RSD for six replicate injections of 0.10 µg/L nitrite solution nih.gov.

Accuracy: This refers to the closeness of agreement between the test result and the accepted reference value. For this compound, accuracy was within 15-20% for GC-MS analysis nih.gov. For nitrite, an LC-MS/MS method reported recovery rates of 91.7–107.6% energy.gov. An IC method for nitrite demonstrated an average recovery of 100% ± 40% at spiked concentrations of 50%, 100%, and 200% of the target concentration nih.gov. A CE method for nitrite showed satisfactory recovery values (83.5–103.8%) nih.gov.

Strategies for Enhancing Analytical Sensitivity (e.g., stabilization with imidazole)

Enhancing analytical sensitivity is crucial for detecting trace levels of this compound and its metabolites, especially in biological or environmental samples where concentrations may be low.

One notable strategy for improving the sensitivity and stability of alkyl nitrites, specifically demonstrated for tert-butyl nitrite, involves the addition of imidazole (B134444) to the sample diluent before static headspace gas chromatographic analysis. This approach stabilizes the analyte in solution, facilitating its trace-level quantification. Although this specific application was for tert-butyl nitrite, the principle of stabilization with imidazole could be a relevant consideration for enhancing the analytical sensitivity of this compound due to their chemical similarities as alkyl nitrites.

Another effective strategy for enhancing sensitivity, particularly in gas chromatography, is the use of cryogenic oven trapping. This technique allows for the focusing of analytes, yielding much sharper peaks and thus improving detection limits. This has been successfully applied for the sensitive determination of alkyl alcohols, such as isobutyl alcohol, as decomposition products of alkyl nitrites in human whole blood and urine samples.

Computational Chemistry and Molecular Modeling Studies of Isobutyl Nitrite

Quantum Chemistry Calculations

Quantum chemistry calculations offer a microscopic view of isobutyl nitrite (B80452), enabling the determination of its electronic structure, geometry, and vibrational properties with a high degree of accuracy.

Density Functional Theory (DFT) has been extensively used to study isobutyl nitrite. These calculations are crucial for determining the ground state molecular geometries and vibrational frequencies of the compound. nih.gov Studies have shown that this compound can exist as different rotational conformers, specifically cis and trans isomers, which are observable in various phases. nih.gov

DFT calculations, often paired with basis sets like 6-31G* and 6-311G*, have predicted that the cis-trans geometry (where the C-O-N=O dihedral angle is cis and the C-C-O-N dihedral angle is trans) is the most stable conformer for this compound. nih.gov This stability in cis-type structures is attributed to the formation of a pseudo hydrogen bond between the nitrite group and the hydrogen atoms on the alpha-carbon. nih.gov

The vibrational frequencies calculated using DFT methods can be compared with experimental data from infrared and Raman spectroscopy to make definitive vibrational mode assignments. nih.gov For instance, the characteristic N=O stretching frequency is a key indicator of the conformational state. nih.gov

Below is a table summarizing representative calculated vibrational frequencies for an alkyl nitrite, illustrating the type of data obtained from DFT studies.

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
N=O Stretch (trans)Varies with branchingDecreases with α-carbon branching
N=O Stretch (cis)ConsistentShows little change
Asymmetric -NO₂ Stretch~1640-

This table is illustrative and based on general findings for alkyl nitrites. Specific values for this compound would be obtained from detailed DFT calculations. nih.gov

Semi-empirical methods, such as Austin Model 1 (AM1), provide a computationally less intensive alternative to ab initio methods for studying large molecular systems and their interactions. These methods are particularly useful for calculating interaction energies between molecules. analis.com.my

In the context of molecularly imprinted polymers, for example, AM1 calculations have been used to determine the interaction energy between a template molecule like isobutyl nitrate (B79036) and a functional monomer. analis.com.myresearchgate.net The goal is to find the optimal ratio of template to monomer that results in the most stable complex, which is indicated by the highest interaction energy. analis.com.myresearchgate.net For isobutyl nitrate interacting with methacrylic acid, AM1 calculations within the Restricted Hartree-Fock (RHF) formalism have been employed to predict the most favorable configuration for polymer synthesis. analis.com.myresearchgate.net

A study using the AM1 semi-empirical method found that a 1:3 ratio of isobutyl nitrate to methacrylic acid was the most stable configuration, with a binding energy of -4.52 kcal/mol. analis.com.my

The following table demonstrates how interaction energies might be presented based on computational studies.

Template:Monomer Ratio Calculated Interaction Energy (kcal/mol)
1:1Value
1:2Value
1:3-4.52
1:4Value

This table is based on findings for isobutyl nitrate and methacrylic acid in a specific study. analis.com.my

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules and can provide insights into the dynamics of this compound in different environments, such as the gas phase and in aqueous solutions. copernicus.orgcopernicus.orgacs.orgresearchgate.net

In the gas phase, MD simulations can be used to model the photolysis of alkyl nitrites. copernicus.orgresearchgate.net For instance, ab initio MD simulations can track the trajectory of the molecule in its excited state following photon absorption, revealing the mechanism of dissociation. copernicus.org

In the aqueous phase, MD simulations can be used to model the solvation of this compound and its reactions in water. copernicus.orgcopernicus.org By building a model of this compound in a water box and running simulations, researchers can study processes like hydrolysis and the diffusion of reaction products. copernicus.org These simulations have shown that in the aqueous phase, the photolysis of alkyl nitrites can lead to the direct formation of nitrous acid (HONO), a process that differs significantly from the gas-phase reaction where NOx is the primary product. copernicus.orgcopernicus.orgresearchgate.net The water molecules can form a "cavity" around the photoproducts, influencing their subsequent reactions. copernicus.org

Modeling of Reaction Mechanisms

Computational modeling is instrumental in elucidating the detailed pathways of chemical reactions involving this compound.

The hydrolysis of alkyl nitrites, including this compound, has been a subject of both experimental and computational investigation. semanticscholar.orgacs.orgtandfonline.com Computational studies, often using DFT, help to support proposed reaction mechanisms by calculating the energies of intermediates and transition states. semanticscholar.org

For the acid-catalyzed hydrolysis of this compound, a unimolecular specific acid-catalyzed mechanism is generally accepted. semanticscholar.org Computational chemistry, using methods like the hybrid density functional ωB97X-V, can be employed to calculate the free energies and enthalpies of the intermediates and products involved in the hydrolysis reaction, providing theoretical support for the proposed mechanism. semanticscholar.org Studies have also computationally explored the reactions of alkyl nitrates with hydroxyl ions (basic hydrolysis), water (neutral hydrolysis), and hydronium ions (acidic hydrolysis) to understand the influence of pH on the reaction kinetics. helsinki.fi

The following table outlines the key steps in a proposed acid-catalyzed hydrolysis mechanism.

Step Description
1Protonation of the nitrite oxygen atom.
2Formation of a carbocation intermediate.
3Nucleophilic attack by water.
4Deprotonation to yield the alcohol and nitrous acid.

Potential energy surface (PES) analysis is a fundamental computational technique used to explore the energy landscape of a chemical reaction. By mapping the energy of a system as a function of the positions of its atoms, a PES can reveal the most likely pathways for a reaction to occur, including the identification of transition states and intermediates.

In the context of this compound, PES analysis can be applied to understand its conformational isomerism and reaction dynamics. For example, by scanning the dihedral angles, such as the C-O-N=O angle, the different stable conformers (cis and trans) can be located as minima on the PES. The energy barriers between these conformers, which correspond to transition states on the PES, can also be calculated.

For reactions like hydrolysis or photolysis, the PES provides a detailed picture of the energy changes that occur as reactants are converted to products. acs.org This allows for the calculation of activation energies and reaction enthalpies, which are crucial for understanding the kinetics and thermodynamics of the reaction. For instance, computational studies on the addition of HONO to alkynes have utilized PES analysis to investigate reaction pathways. acs.org

Molecular Imprinting Polymer Design for Nitrate Recognition (utilizing this compound as template)

Molecular imprinting is a technique used to create synthetic polymers with specific recognition sites for a target molecule, known as the template. ukm.myresearchgate.net This process involves polymerizing functional monomers and a cross-linker in the presence of the template molecule. ukm.myrsc.org After polymerization, the template is removed, leaving behind cavities in the polymer matrix that are complementary in shape, size, and chemical functionality to the template. researchgate.netrsc.org These tailored cavities allow the molecularly imprinted polymer (MIP) to selectively rebind the target molecule from a complex mixture. researchgate.net

In the context of nitrate recognition, this compound has been effectively utilized as a template molecule in the design and synthesis of MIPs. ukm.myanalis.com.my The selection of a nitrate derivative like this compound is strategic, primarily due to the insolubility of simple salts such as sodium nitrate in the organic solvents typically used for polymerization. ukm.myanalis.com.my

Computational modeling plays a crucial role in the rational design of MIPs, particularly in the pre-polymerization stage. ukm.mymdpi.com It allows for the screening of suitable functional monomers and the optimization of the template-to-monomer ratio, which are critical factors for creating high-affinity binding sites. ukm.myresearchgate.net

One significant study employed computational modeling to investigate the interaction between this compound (the template) and various functional monomers. ukm.myanalis.com.my The primary goal was to identify the monomer that exhibited the strongest interaction with the template, thereby ensuring the formation of stable pre-polymerization complexes and, consequently, more effective recognition sites in the final polymer.

The study utilized the Austin Model 1 (AM1) semi-empirical method within the Restricted Hartree-Fock (RHF) formalism to calculate the interaction energies between the template and different functional monomers. ukm.myanalis.com.my Methacrylic acid (MAA) was identified as the functional monomer with the highest interaction energy towards the this compound template. ukm.myanalis.com.my

Further computational analysis was performed to determine the optimal molar ratio of the template (this compound) to the functional monomer (methacrylic acid). analis.com.myresearchgate.net By calculating the interaction energies for different ratios, the most stable complex was identified.

Table 1: Interaction Energy for Different Molar Ratios of this compound (IBN) to Methacrylic Acid (MAA)

IBN:MAA Molar Ratio Interaction Energy (kcal/mol)
1:1 -2.59
1:2 -3.87
1:3 -4.52
1:4 -3.64

Data sourced from Noorhidayah et al. (2015). analis.com.myresearchgate.net

The computational results, as shown in Table 1, indicated that a 1:3 molar ratio of this compound to methacrylic acid provided the most stable complex, with the highest interaction energy of -4.52 kcal/mol. analis.com.myresearchgate.net This optimal ratio was subsequently used for the synthesis of the nitrate-imprinted polymer.

The synthesis of the MIP was carried out using a bulk polymerization method. ukm.myanalis.com.my The components included this compound as the template, methacrylic acid as the functional monomer, ethylene (B1197577) glycol dimethacrylate (EGDMA) as the cross-linker, and 2,2'-azoisobutyronitrile (AIBN) as the initiator, all dissolved in acetonitrile (B52724) (ACN). ukm.myanalis.com.my A non-imprinted polymer (NIP) was also synthesized under identical conditions but without the template molecule to serve as a control. researchgate.net

The binding capacity of the synthesized MIP for nitrate ions was evaluated through batch rebinding experiments and analyzed using UV-vis spectroscopy. ukm.my The results demonstrated that the nitrate-imprinted polymer effectively recognized and adsorbed nitrate ions from an aqueous solution. ukm.my The maximum adsorption capacity for the nitrate ion was determined to be 30.21 mg/g of the dry imprinted polymer. ukm.myanalis.com.my Kinetic studies of the adsorption process revealed that the binding was relatively fast, reaching equilibrium in approximately forty minutes. ukm.my

These findings highlight the successful application of a combined computational and experimental approach to design and synthesize a molecularly imprinted polymer for the selective recognition of nitrate ions, using this compound as a crucial template molecule. ukm.myanalis.com.my The computational modeling proved to be an invaluable tool for optimizing the polymer's composition, leading to a material with significant binding capacity and rapid adsorption kinetics for the target analyte. ukm.my

Mechanistic Toxicology and Carcinogenesis of Isobutyl Nitrite

Metabolic Pathways and Metabolite Characterization

The metabolism of isobutyl nitrite (B80452) involves several key pathways, primarily initiated by its breakdown in the body. These processes convert the parent compound into various metabolites, including alcohols, aldehydes, acids, and reactive nitrogen species.

In Vivo Hydrolytic Decomposition to Isobutyl Alcohol and Nitrite

Isobutyl nitrite is understood to undergo rapid hydrolytic decomposition in vivo, yielding isobutyl alcohol and nitrite. nih.govnih.gov This breakdown is a primary metabolic step following exposure. Studies have confirmed the presence of isobutyl alcohol in the blood of human subjects shortly after inhaling this compound. nih.gov For instance, in three men who inhaled the compound for two minutes, blood concentrations of isobutyl alcohol ranging from 0.35 to 0.75 µg/mL were detected immediately, while this compound itself was not found. nih.gov This rapid conversion is also observed in vitro, where this compound quickly decomposes into isobutyl alcohol in human whole blood and urine. nih.govoup.com In animal models, rats exposed to this compound through inhalation or intravenous infusion showed extensive metabolism to isobutyl alcohol. nih.gov The systemic clearance of this compound in rats is very fast, with a half-life of about one minute, and it is almost completely metabolized to isobutyl alcohol. nih.govnih.gov

Isobutyl Alcohol Metabolism to Isobutyraldehyde (B47883) and Isobutyric Acid

Following its formation from the hydrolysis of this compound, isobutyl alcohol is further metabolized. nih.gov The metabolic cascade continues through oxidation, first to isobutyraldehyde and then to isobutyric acid. nih.gov This pathway is consistent with the general metabolism of alcohols. In vitro studies using human liver enzymes, specifically alcohol and aldehyde dehydrogenase, have demonstrated the conversion of isobutyl alcohol into isobutyraldehyde and subsequently into isobutyric acid. nih.gov This metabolic sequence has also been confirmed in vivo in humans. nih.gov Isobutyric acid is a versatile chemical intermediate used in various industrial applications. mdpi.com

Formation of Nitric Oxide via Xanthine (B1682287) Oxidase Catalysis

An alternative metabolic pathway for this compound involves the generation of nitric oxide (NO). nih.govnih.gov One proposed mechanism is the metabolic reduction of this compound, which can be catalyzed by the enzyme xanthine oxidase. nih.gov Under anaerobic conditions, xanthine oxidase has been shown to catalyze the reduction of organic nitrites like this compound to nitric oxide. nih.gov This process is considered a potential contributor to the vasodilatory effects of the compound. nih.govresearchgate.net Nitric oxide can also be formed through the homolytic cleavage of the nitroso group from this compound, which also produces an isobutoxyl radical. nih.govnih.gov The release of nitric oxide activates guanylate cyclase, leading to vascular relaxation. researchgate.netpatsnap.com

Immunotoxicological Effects and Mechanisms

There is moderate evidence suggesting that this compound is immunosuppressive. nih.gov Research, primarily in animal models, has demonstrated that exposure to this compound can impair various functions of the immune system, particularly affecting T-cell activity and antibody production. nih.govnih.govnih.gov

Suppression of Antibody Responses (IgM and IgG)

Inhalation exposure to this compound has been shown to suppress T-dependent antibody responses. nih.govnih.gov Studies in mice exposed to this compound vapor demonstrated depressed production of both Immunoglobulin M (IgM) and Immunoglobulin G (IgG) antibodies. nih.gov This inhibition was found to be dose-dependent in B6C3F1 mice, with significant suppression occurring at concentrations of 750 ppm and higher. who.int The frequency of T-dependent plaque-forming cells (PFC), an indicator of antibody production, was inhibited by 63% in mice exposed to 900 ppm of this compound for 14 days. nih.gov However, antibody responses to T-independent antigens were not affected, suggesting that B-cells may be refractory to the direct toxic effects of the exposure. nih.gov The immunosuppressive effects were observed to be reversible, with normal immune function returning 5-7 days after the cessation of exposure. nih.gov

Inhibition of T-Cell Proliferation and Function

This compound exposure has a notable impact on T-lymphocyte functions. nih.govnih.gov In mice exposed to 900 ppm of this compound for 45 minutes daily over 14 days, T-cell mitogenic and allogeneic proliferative responses were significantly reduced by 33% and 47%, respectively. nih.gov Further investigation revealed that cytotoxic T lymphocyte (CTL) activity was reduced by 36% following similar exposure. nih.gov T-cell proliferative responses to both mitogenic and allogeneic stimulation were inhibited by 37% and 51%, respectively. nih.gov The mechanism appears to involve the impairment of accessory cell function in facilitating T-cell activation, which was inhibited by approximately 50%. nih.gov

Interactive Data Table: Immunotoxicological Effects of this compound in Mice

Effect StudiedExposure DetailsResultReference
T-dependent Plaque-Forming Cells (PFC) Frequency900 ppm, 45 min/day, 14 daysInhibited by 63% nih.gov
Total Spleen PFC900 ppm, 45 min/day, 14 daysReduced by 72% nih.gov
T-Cell Mitogenic Proliferation900 ppm, 45 min/day, 14 daysReduced by 33-37% nih.govnih.gov
T-Cell Allogeneic Proliferation900 ppm, 45 min/day, 14 daysReduced by 47-51% nih.govnih.gov
Cytotoxic T Lymphocyte (CTL) Activity900 ppm, 45 min/day, 14 daysReduced by 36% nih.gov
Accessory Cell Function900 ppm, 45 min/day, 14 daysInhibited by ~50% nih.gov
Antibody Response (IgM & IgG)750-900 ppm, 45 min/day, 14 daysDose-dependent depression nih.govwho.int

Effects on Macrophage Activity and Tumor Surveillance Mechanisms

Inhalation exposure to this compound has been shown to compromise the immune system's ability to monitor and destroy tumor cells. nih.gov Studies in mice revealed that exposure to the inhalant could increase both tumor incidence and growth rate by nearly four-fold. nih.gov This compromise in tumor surveillance is linked to the impairment of key immune cells, particularly macrophages. nih.gov Research demonstrates that this compound exposure inhibits the tumoricidal activity of activated macrophages by as much as 86%. nih.gov Further investigations showed that inhalation for 14 days compromised macrophage tumoricidal activity by up to 40%. nih.gov This effect on macrophages is a critical component of the compound's immunotoxic profile, as it directly weakens a primary defense mechanism against nascent tumors. nih.govnih.gov

A primary mechanism by which this compound impairs macrophage function is by inhibiting the production of inducible nitric oxide (NO), a key molecule in macrophage-mediated cytotoxicity. nih.gov Studies have demonstrated that inhalation exposure inhibits both inducible NO and the enzyme responsible for its production, inducible nitric oxide synthase (iNOS or NOS2). nih.govnih.gov The reduction in NO production is directly linked to the observed decrease in macrophage cytotoxic activity. nih.gov

Further investigation into the molecular mechanism revealed that this compound exposure promotes the degradation of the iNOS-2 enzyme. nih.gov This is achieved through an increase in the poly-ubiquitination of the NOS2 enzyme, a process that tags the protein for destruction. nih.gov By targeting both the production and stability of iNOS, this compound effectively shuts down a critical pathway for macrophage-mediated tumor cell killing. nih.gov

The inhibition of iNOS production by this compound is mechanistically linked to the alteration of the nuclear factor-kappaB (NF-kappaB) signaling pathway. nih.gov NF-kappaB is a crucial transcription factor necessary for the induction of the NOS2 gene. nih.gov Research has shown that exposure to this compound inhibits NF-kappaB signaling. nih.gov Specifically, the inhalant blocks the phosphorylation of IkappaBalpha, an inhibitory protein that sequesters NF-kappaB in the cytoplasm. nih.gov By preventing IkappaBalpha phosphorylation, this compound ensures that NF-kappaB cannot translocate to the nucleus to activate the transcription of the iNOS gene. nih.gov This disruption of NF-kappaB-mediated signaling is a key event that leads to the suppression of macrophage NO production. nih.gov

Impact on Spleen Cellularity and Peripheral Blood Leukocytes

Exposure to this compound induces significant changes in hematopoietic activity and the cellular composition of both the spleen and peripheral blood. nih.gov Subchronic exposure in mice (900 ppm for 45 minutes/day for 14 days) resulted in a dramatic reduction in spleen cellularity. nih.gov A single acute exposure was also sufficient to reduce spleen cellularity by 39% one day later. researchgate.net This loss of cells was not selective for a specific lymphocyte population, with equivalent reductions observed in T-cells and B-cells. nih.gov

In peripheral blood, a 14-day exposure regimen led to a 32% reduction in the number of leukocytes. nih.gov In contrast, the number of erythrocytes increased by 7%, suggesting a shift in hematopoietic activity from myelopoiesis (production of myeloid cells like leukocytes) to erythropoiesis (production of red blood cells). nih.gov This shift is further supported by findings in the bone marrow and spleen, where the numbers of colony-forming units-granulocyte/macrophage (CFU-GM) were decreased by about half, while burst-forming units-erythroid (BFU-E) were increased approximately two-fold. nih.gov Additionally, the number of hematopoietic stem cells was reduced in both bone marrow and spleen. nih.gov

Effects of 14-Day this compound Exposure on Hematopoietic Parameters in Mice
ParameterEffectPercentage ChangeSource
Peripheral Blood LeukocytesReduced-32% nih.gov
Peripheral Blood ErythrocytesIncreased+7% nih.gov
Spleen CellularityDramatically ReducedNot Quantified nih.gov
Bone Marrow & Spleen CFU-GMDecreased~ -50% nih.gov
Bone Marrow & Spleen BFU-EIncreased~ +100% (Two-fold) nih.gov

Modulation of Cytokines and Inflammatory Responses

This compound exposure modulates the production of key cytokines, indicating a complex effect on inflammatory signaling pathways. Studies have shown that exposure to the inhalant increased the constitutive production of tumor necrosis factor-alpha (TNF-alpha). nih.gov Conversely, the production of the proinflammatory cytokine interleukin-1β (IL-1β) was significantly reduced after 5 or 14 days of exposure in mice. nih.gov Furthermore, this compound has been found to inhibit the production of interferon in vitro. researchgate.net This differential regulation of pro-inflammatory cytokines suggests that this compound does not cause a general suppression of inflammation but rather a specific dysregulation of immune signaling pathways.

Persistence of Immune Alterations Post-Exposure

The immunotoxic effects of this compound can persist even after exposure has ceased. Following a 14-day exposure period, compromised macrophage tumoricidal activity was observed for at least 7 days after the final exposure. nih.gov Similarly, while peripheral blood erythrocyte and leukocyte counts returned to normal levels within 7 days post-exposure, the number of colony-forming units-granulocyte/macrophage (CFU-GM) remained depressed. nih.gov Other studies have shown that mice remained generally immunocompromised for 3-5 days after terminating exposures, with normal immune responses returning by 5-7 days, suggesting that the inhibition of cellular function is reversible. nih.gov These findings indicate that while some recovery occurs, certain hematopoietic and immune cell populations experience more prolonged deficits following subchronic exposure to this compound. nih.govnih.gov

Genotoxicity and Mutagenicity Studies

There is moderate evidence indicating that this compound is genotoxic. nih.gov The compound has demonstrated mutagenic activity in several studies. In the Salmonella typhimurium mutagenicity assay (Ames test), this compound consistently yielded positive results in bacterial strains sensitive to base-pair substitution mutations, such as TA100 and TA1535. who.int Positive results were also obtained for this compound in the mouse lymphoma TK+/- assay. nih.gov

In addition to bacterial assays, studies in rodent cells in vitro have shown positive results for mutations, sister-chromatid exchanges, and chromosomal aberrations. nih.gov In vivo, a test for micronucleus formation in mice gave positive results for DNA damage. nih.gov In one study using human lung cells in vitro, a dose-dependent induction of DNA damage was detected via the comet assay in cells from one of three donors. nih.gov

Summary of Genotoxicity and Mutagenicity Findings for this compound
Assay TypeTest SystemResultSource
Bacterial MutagenicitySalmonella typhimurium (Ames test)Positive (base-pair substitution strains) who.intnih.gov
Mammalian Cell MutagenicityMouse Lymphoma AssayPositive nih.gov
In Vitro Mammalian CytogeneticsRodent CellsPositive (Sister-chromatid exchanges, Chromosomal aberrations) nih.gov
In Vivo Mammalian CytogeneticsMouse Micronucleus TestPositive (DNA damage) nih.gov
In Vitro DNA DamageHuman Lung Cells (Comet Assay)Positive (Dose-dependent, donor variability) nih.gov

In Vitro Toxicity Screening (e.g., ToxCast and Tox21 Programs)

High-throughput screening (HTS) data from the U.S. government's Toxicity Forecaster (ToxCast) and the Toxicity Testing in the 21st Century (Tox21) programs have been utilized to assess the in vitro bioactivity of this compound. nih.gov These programs employ a large number of automated, miniaturized assays to test thousands of chemicals for their potential to interact with various biological targets and pathways.

An evaluation of this compound (CAS No. 542-56-3) within the Tox21 program revealed the compound to be inactive across all 116 assay endpoints that are mapped to the key characteristics of carcinogens. nih.gov This assessment, however, is accompanied by a significant caveat regarding the quality of the chemical sample used for testing. nih.gov The sample solution of this compound was assigned a quality control (QC) grade of "D" due to a purity of less than 50%. nih.gov It was noted that the sample had undergone decomposition, forming its corresponding alcohol. nih.gov

The volatility of this compound, characterized by a predicted vapor pressure of 2.13 mm Hg and an experimental boiling point of 66.8 °C, may also present challenges in in vitro testing environments, potentially leading to a loss of the substance during storage or the course of an assay. nih.gov Furthermore, with a relatively low molecular mass, the affinity of this compound for biomolecular interactions may be limited under the typical concentrations used in ToxCast and Tox21 screening. nih.gov

The following table summarizes the findings from the Tox21 program related to this compound's assessment against key characteristics of carcinogens.

Screening ProgramNumber of Assays Mapped to Carcinogenic CharacteristicsActivity StatusQuality Control Grade of Test Sample
Tox21116Inactive in all assaysD (<50% purity)

Environmental Fate and Occurrence of Isobutyl Nitrite

Environmental Degradation in Air and Water

Isobutyl nitrite (B80452) is characterized by its instability and rapid degradation in both atmospheric and aquatic environments, a property largely attributed to its physicochemical characteristics iarc.friarc.frnih.gov. In aqueous solutions, isobutyl nitrite undergoes hydrolytic cleavage, yielding nitrite and isobutyl alcohol nih.govnih.gov. The rate of this hydrolysis reaction is accelerated under conditions of higher temperature and increased acidity nih.gov.

In the atmosphere, this compound is subject to spontaneous decomposition when exposed to normal room light, leading to the generation of nitric oxide nih.gov. More broadly, alkyl nitrites, including this compound, undergo photolysis in air. This process results in the formation of alkoxy radicals and nitric oxide (NO), which subsequently participate in secondary reactions to produce hydroxyl (OH) radicals acs.org. The presence of isobutyl alcohol as a significant impurity in commercially available this compound is often a result of the degradation of the parent compound iarc.frnih.gov. Due to its inherent instability, the persistence of this compound in the environment is considered unlikely fishersci.com. Furthermore, its volatility suggests that it is likely to be mobile within environmental compartments fishersci.comthermofisher.com.

Absence of Involuntary Population Exposure from Background Environmental Levels

Reports of involuntary population exposure to this compound from background environmental levels in outdoor air, water, dust, soil, or wildlife have not been identified iarc.friarc.frnih.gov. This notable absence of background environmental exposure is primarily due to the compound's specific usage profile and its inherent physicochemical properties, particularly its rapid degradation and instability in air and water iarc.friarc.frnih.gov. Human exposure to this compound predominantly occurs through intentional inhalation iarc.friarc.frnih.gov. Quantitative data concerning environmental concentrations of this compound have not been identified in research findings nih.gov.

Q & A

Q. What ethical considerations arise when studying this compound’s recreational use, and how can researchers mitigate participant bias in human studies?

  • Methodological Answer : Use anonymized surveys with validated instruments (e.g., AUDIT-C for substance use patterns) to reduce social desirability bias. Obtain IRB approval for informed consent protocols emphasizing confidentiality. For clinical studies, employ randomized controlled trials (RCTs) with placebo arms and blinded outcome assessments. Reference NIH guidelines on high-risk population research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.